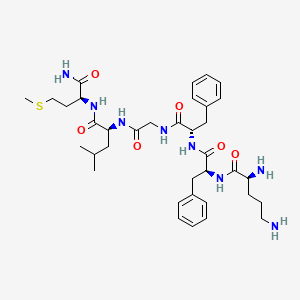
Substance P (6-11), orn(6)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Substance P (6-11), orn(6)- is a synthetic fragment of the neuropeptide Substance P. It is a hexapeptideamide that targets the neurokinin 1 receptor, leading to various physiological effects such as motoneuron depolarization and hypotensive effects . This compound is of significant interest in pharmacology and neuroscience due to its role in modulating pain and inflammatory responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Substance P (6-11), orn(6)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
While specific industrial production methods for Substance P (6-11), orn(6)- are not widely documented, large-scale peptide synthesis generally follows similar principles as laboratory-scale SPPS but with optimizations for yield, purity, and cost-effectiveness. Techniques such as automated peptide synthesizers and high-performance liquid chromatography (HPLC) are commonly employed.
Chemical Reactions Analysis
Types of Reactions
Substance P (6-11), orn(6)- can undergo various chemical reactions, including:
Oxidation: Involving the addition of oxygen or removal of hydrogen.
Reduction: Involving the addition of hydrogen or removal of oxygen.
Substitution: Involving the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
Substance P (6-11), orn(6)- has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in cell signaling and neurotransmission.
Medicine: Explored for its potential in pain management and anti-inflammatory therapies.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
Substance P (6-11), orn(6)- exerts its effects primarily through the neurokinin 1 receptor. Upon binding to this receptor, it activates intracellular signaling pathways, including the c-jun-N-terminal kinase (JNK) pathway. This activation leads to various cellular responses such as motoneuron depolarization, hypotensive effects, and modulation of pain and inflammation .
Comparison with Similar Compounds
Similar Compounds
Substance P: The full-length neuropeptide from which Substance P (6-11), orn(6)- is derived.
Neurokinin A: Another member of the tachykinin family with similar biological activities.
Neurokinin B: A related peptide with distinct receptor affinities and physiological effects.
Uniqueness
Substance P (6-11), orn(6)- is unique due to its specific sequence and modifications, which confer distinct receptor binding properties and physiological effects. Unlike the full-length Substance P, this fragment selectively targets the neurokinin 1 receptor, making it a valuable tool for studying receptor-specific actions and developing targeted therapies .
Properties
CAS No. |
102979-72-6 |
|---|---|
Molecular Formula |
C36H54N8O6S |
Molecular Weight |
726.9 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2,5-diaminopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C36H54N8O6S/c1-23(2)19-28(35(49)42-27(32(39)46)16-18-51-3)41-31(45)22-40-34(48)29(20-24-11-6-4-7-12-24)44-36(50)30(21-25-13-8-5-9-14-25)43-33(47)26(38)15-10-17-37/h4-9,11-14,23,26-30H,10,15-22,37-38H2,1-3H3,(H2,39,46)(H,40,48)(H,41,45)(H,42,49)(H,43,47)(H,44,50)/t26-,27-,28-,29-,30-/m0/s1 |
InChI Key |
HPOCYHUDQWANBX-IIZANFQQSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















